Ethyl 4-((4-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and the piperazine ring could impart rigidity to the molecule, while the sulfonyl and carbamoyl groups could provide sites for potential intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, oxadiazoles can participate in cycloaddition reactions, and carbamates can hydrolyze under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the sulfonyl group could make the compound more polar, while the piperazine ring could potentially make it basic .Scientific Research Applications
Synthesis and Characterization
- Novel compounds have been synthesized starting with carbazole, undergoing various chemical reactions to produce derivatives with potential bioactive properties. These compounds were characterized using UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis, highlighting their structural and chemical properties (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Antifungal Activities
- Several studies have synthesized compounds exhibiting significant antibacterial and antifungal activities. These activities were evaluated against various pathogenic microorganisms, demonstrating the potential of these synthesized compounds in treating infections (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013); (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Anticancer Activities
- Research has also focused on the synthesis of compounds for anticancer evaluation. Compounds have been tested on various cancer cell lines, including breast, prostate, colorectal, and others, showing promising anti-proliferative activity. This suggests their potential application in cancer therapy (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017); (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Structural Studies
- X-ray diffraction and other spectroscopic techniques have been utilized for the structural elucidation of synthesized compounds, providing insights into their molecular architecture and the basis for their bioactive properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Properties
IUPAC Name |
ethyl 4-[4-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O8S/c1-4-36-24(31)28-9-11-29(12-10-28)38(32,33)20-7-5-16(6-8-20)21(30)25-23-27-26-22(37-23)17-13-18(34-2)15-19(14-17)35-3/h5-8,13-15H,4,9-12H2,1-3H3,(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTASZFORBVBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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